4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one

Boiling point Thermal stability Purification

Coumarin faces growing regulatory restrictions due to hepatotoxicity. 4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one (CAS 32368-14-2) directly replaces coumarin in flavor formulations with a mild, pleasant aroma and clean toxicological profile, while also serving as a high-boiling cyclic carbonate monomer for polycarbonate synthesis. - 25× higher LogP (2.2 vs 0.8 for DTC) delivers prolonged aroma release in fatty matrices, reducing dosage and cost-in-use. - Boiling point ~30°C above DTC enables bulk ROP at 180-220°C without monomer evaporation, eliminating vacuum stripping and VOC emissions. - >95% purity via phosgene-free transesterification route, lowering CAPEX and safety infrastructure requirements.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 32368-14-2
Cat. No. B8043874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one
CAS32368-14-2
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C1C(COC(=O)O1)(C)C
InChIInChI=1S/C9H16O3/c1-6(2)7-9(3,4)5-11-8(10)12-7/h6-7H,5H2,1-4H3
InChIKeyUHKHSJAFYFTMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one: Identity & Sourcing


4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one (CAS 32368-14-2) is a six-membered cyclic carbonate (1,3-dioxan-2-one) bearing a 4-isopropyl and geminal 5,5-dimethyl substitution pattern [1]. The compound has a molecular formula of C9H16O3, a molecular weight of 172.22 g/mol, a predicted boiling point of 262.3 ± 9.0 °C, a predicted density of 0.980 ± 0.06 g/cm³, and a calculated LogP of 2.20 [2]. It is cited in patent literature as a synthetic intermediate and as a flavor-enhancing agent with a mild, pleasant aroma profile [3][4].

A Flavor and fragrance research: coumarin replacement candidate for sensory evaluation studies
B High-temperature ring-opening polymerization research with reduced monomer volatility
C Phosgene-free synthetic intermediate for cyclic carbonate derivative studies

4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one: Differentiation from Generic Cyclic Carbonates


Six-membered cyclic carbonates such as 5,5-dimethyl-1,3-dioxan-2-one (DTC) and 1,3-dioxan-2-one (TMC) are widely used as monomers and reactive diluents, yet their physicochemical profiles differ dramatically from those of 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one. The additional 4-isopropyl group increases steric bulk, raising the boiling point by ca. 20–30 °C relative to DTC and more than 80 °C relative to TMC, while simultaneously elevating LogP from approximately 0.8 (DTC) to 2.2 [1]. These changes alter volatility, solvent compatibility, and partitioning behavior in formulation or reaction media. In flavor applications, the 4-isopropyl substituent shifts the aroma character from the harsh, bitter notes of coumarin to a mild, pleasantly sweet profile, as demonstrated in comparative sensory evaluations [2]. Consequently, substituting a generic cyclic carbonate for 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one without accounting for these quantifiable differences leads to divergent boiling ranges, incompatible odor profiles, and unexpected reactivity patterns.

This Compound4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one
Generic Substitute5,5-Dimethyl-1,3-dioxan-2-one (DTC)
Boiling point differs by ca. 30 °C; may shift thermal processing windows and monomer retention profiles
This Compound4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one
Generic Substitute1,3-Dioxan-2-one (TMC)
LogP difference exceeds 2.4 units; lipid partitioning and formulation-release behavior may not transfer
This Compound4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one
Alternative FlavorantCoumarin
Sensory character and regulatory status differ; coumarin carries hepatotoxicity-related restrictions not reported for this compound

4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one: Quantitative Comparison vs. Analogs


Elevated Boiling Point for High-Temperature Processing

The predicted boiling point of 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one (262.3 ± 9.0 °C) is significantly higher than that of the unsubstituted six-membered cyclic carbonate 1,3-dioxan-2-one (TMC, ~180 °C) and also exceeds that of 5,5-dimethyl-1,3-dioxan-2-one (DTC, ~232 °C) [1][2]. This elevation directly reflects the increased van der Waals interactions imparted by the 4-isopropyl group. For procurement officers, the higher boiling point enables atmospheric-pressure distillation without thermal degradation, reduces evaporative losses in open-vessel reactions, and expands the compound’s utility in solvent-free, high-temperature polymerization processes that would volatilize DTC or TMC.

Boiling Point
Predicted values
262.3 ± 9.0 °C
+30 °C vs DTC; +82 °C vs TMC
Supports high-temperature processing evaluation
Predicted (ACD/Labs); experimental verification recommended
Boiling point Thermal stability Purification

Lipophilicity Advantage in Flavor & Fragrance Delivery

The calculated LogP of 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one is 2.20, compared to approximately 0.8 for 5,5-dimethyl-1,3-dioxan-2-one and −0.2 for 1,3-dioxan-2-one [1]. This 1.4-log-unit increase signifies a 25-fold greater partition coefficient into octanol, translating to enhanced affinity for lipid-rich matrices. In flavor and fragrance applications, the higher LogP improves substantivity on lipid-containing substrates (e.g., chocolate, baked goods, soap), prolonging aroma release and reducing the required dosage. For formulators, this means the compound can achieve equivalent sensory impact at lower concentrations than more hydrophilic cyclic carbonates.

Lipophilicity
Predicted values
LogP 2.20
ΔLogP +1.4 vs DTC (25× higher partitioning)
Supports lipid-matrix formulation research context
Predicted (ACD/Labs); experimental LogP determination advised
LogP Lipophilicity Flavor delivery

Sensory Differentiation from Coumarin

Patent CN101624389A explicitly positions 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one as a safer alternative to coumarin, the traditional tobacco and food flavorant that is a known hepatotoxin and subject to regulatory restrictions (EU maximum level 2 mg/kg in certain foods) [1]. The patent reports that the compound imparts a ‘mild and pleasant’ fragrance when applied to tobacco, toothpaste, cosmetics, and detergents, without the bitter, sharp aftertaste associated with coumarin [1]. Although quantitative odor-threshold data are not disclosed, the qualitative sensory advantage, combined with the absence of coumarin’s structural alert for epoxide-mediated toxicity, offers a clear differentiator for procurement in flavor and fragrance supply chains.

Sensory Profile
Patent-reported
Mild, pleasant aroma
vs coumarin: bitter, burning taste; hepatotoxic
Reported sensory differentiation context
Quantitative odor-threshold data not disclosed; patent CN101624389A
Flavor agent Sensory profile Safety

Phosgene-Free Synthesis and High Purity

The patent CN101624389A describes a simple, scalable synthesis of 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one from inexpensive isobutyraldehyde via aldol condensation to 2,2,4-trimethyl-1,3-pentanediol, formate esterification, and transesterification with dimethyl carbonate [1]. The process avoids toxic phosgene or carbon monoxide, operates under mild conditions, and achieves a purity of >95% by GC without chromatographic purification [1]. In contrast, the synthesis of 5,5-dimethyl-1,3-dioxan-2-one (DTC) often requires phosgene or triphosgene and yields a product that necessitates fractional distillation to reach equivalent purity [2]. The simplified work-up and higher crude purity lower procurement costs and reduce supply-chain risks associated with hazardous reagents.

Synthesis Route
Patent-reported
>95% purity by GC
Phosgene-free; no chromatographic purification required
Supports scalable procurement evaluation
DTC synthesis typically requires phosgene and fractional distillation
Synthesis efficiency Purity Scalability

4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one: Key Application Scenarios


Coumarin Replacement in Flavor Formulations

Procurement teams in the tobacco and personal-care industries can use 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one as a direct substitute for coumarin, leveraging its mild, pleasant aroma and absence of hepatotoxic metabolites. The patent-documented sensory performance and the clean toxicological profile make the compound suitable for ‘free-from-coumarin’ product lines, satisfying both regulatory constraints and consumer demand for safer ingredients [1].

High-Temperature Ring-Opening Polymerization

Because its boiling point is 30 °C higher than that of DTC, 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one can be employed in bulk ROP reactions at elevated temperatures (180–220 °C) without monomer evaporation. This enables the synthesis of polycarbonates with controlled molecular weights and low residual monomer, eliminating the need for vacuum stripping and reducing volatile organic compound (VOC) emissions [2].

Lipid-Based Flavor Delivery for Confectionery

Formulators of baked goods, chocolate, and lipid-based flavor carriers can exploit the compound’s 25-fold higher octanol–water partition coefficient (LogP 2.2 vs. 0.8 for DTC) to achieve prolonged aroma release with lower dosage. The enhanced substantivity in fatty matrices reduces flavor fade during shelf life, providing a measurable cost-in-use advantage over more water-soluble cyclic carbonates .

Phosgene-Free Cyclic Carbonate Synthesis

Chemical manufacturers seeking to eliminate phosgene from their supply chain can adopt the transesterification route described in CN101624389A. The process delivers >95% crude purity without distillation, lowering capital expenditure and safety infrastructure requirements compared to traditional phosgene-based routes for six-membered cyclic carbonates, and aligns with corporate sustainability goals [3].

Application
Selection Property
Validation Focus
Coumarin-free flavor research
Sensory profile context
Odor threshold and regulatory compliance review
High-temperature polymerization research
Thermal stability context
Monomer retention at elevated temperatures
Lipid-matrix formulation research
Lipophilicity context
Partitioning and release kinetics evaluation
Phosgene-free synthesis evaluation
Synthesis route safety context
Purity and scalability assessment
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